molecular formula C12H17NO2 B15323949 3-(3-(Methoxymethyl)phenoxy)pyrrolidine

3-(3-(Methoxymethyl)phenoxy)pyrrolidine

Cat. No.: B15323949
M. Wt: 207.27 g/mol
InChI Key: REQJCOHQGJBUKC-UHFFFAOYSA-N
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Description

3-(3-(Methoxymethyl)phenoxy)pyrrolidine ( 1339711-77-1) is a synthetic organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. This molecule features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, which is linked via an oxygen atom to a phenyl ring substituted with a methoxymethyl group. The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery . Compounds containing this structure are found in a wide array of biologically active molecules and several FDA-approved drugs, serving as key intermediates in the development of novel therapeutic candidates . The structural motif of pyrrolidine derivatives is frequently explored for its potential in modulating various biological targets. Patents indicate that compounds within the 3-phenoxymethylpyrrolidine structural class have been investigated for potential therapeutic applications, targeting areas such as the urinary system, nervous system, and disorders related to genital or sexual function . Furthermore, pyrrolidine derivatives have been utilized in the development of molecular imaging agents, such as caspase-3 inhibitors for positron emission tomography (PET) of apoptosis . As a building block, this compound offers researchers a versatile template for further chemical functionalization. The presence of both the pyrrolidine nitrogen and the ether linkage provides potential sites for derivatization, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. Researchers value this compound For Research Use Only in exploring new pharmacological tools, optimizing lead compounds, and advancing development in organic synthesis and chemical biology.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-[3-(methoxymethyl)phenoxy]pyrrolidine

InChI

InChI=1S/C12H17NO2/c1-14-9-10-3-2-4-11(7-10)15-12-5-6-13-8-12/h2-4,7,12-13H,5-6,8-9H2,1H3

InChI Key

REQJCOHQGJBUKC-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)OC2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methoxymethyl)phenoxy)pyrrolidine typically involves the reaction of 3-(methoxymethyl)phenol with pyrrolidine under specific conditions. One common method includes:

    Starting Materials: 3-(methoxymethyl)phenol and pyrrolidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The 3-(methoxymethyl)phenol is reacted with pyrrolidine in the presence of the base and solvent, typically at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methoxymethyl)phenoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenoxy group can be reduced under specific conditions to yield phenol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(3-(Methoxymethyl)phenoxy)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interactions of pyrrolidine derivatives with biological targets.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethyl)phenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and phenoxy groups can enhance the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Donating vs. In contrast, the trifluoromethyl (-CF3) group in E11/E18 is strongly electron-withdrawing, which may improve metabolic stability but reduce solubility . Halogenated analogs (e.g., 4-Br in E7) introduce steric bulk and lipophilicity, which could affect membrane permeability .
  • Stereochemical Considerations :

    • Enantiomers like (R)-3-(Methoxymethyl)pyrrolidine HCl (E16) highlight the role of chirality in pharmacological activity, though data for the target compound’s stereoisomers are unavailable .

Physicochemical Properties

  • Solubility and Crystallinity :
    • Hydrochloride salts (e.g., E11, E16) are typically crystalline solids with improved solubility in polar solvents .
    • The tert-butyl group in E17 introduces extreme hydrophobicity, likely reducing aqueous solubility .

Q & A

Q. Q1: What are the recommended synthetic routes for 3-(3-(Methoxymethyl)phenoxy)pyrrolidine, and how do reaction conditions influence yield?

Answer: A common synthesis involves coupling a substituted phenoxy precursor with pyrrolidine. For example:

  • Step 1 : React 3-(methoxymethyl)phenol with a pyrrolidine derivative (e.g., pyrrolidine hydrochloride) under nucleophilic substitution conditions.
  • Step 2 : Optimize reaction parameters (e.g., base strength, solvent polarity, temperature). Evidence from analogous compounds (e.g., 3-(2-Methoxyphenoxy)pyrrolidine in ) suggests that polar aprotic solvents (DMF, DMSO) and bases like K₂CO₃ enhance yield .
  • Step 3 : Purify via column chromatography or recrystallization.

Q. Q2: How can researchers structurally characterize this compound?

Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Identify methoxymethyl protons (δ ~3.3 ppm for OCH₃, δ ~4.5 ppm for CH₂O) and pyrrolidine ring protons (δ ~1.8–3.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~248) and fragmentation patterns.
  • HPLC : Assess purity (>95% for pharmacological studies) .

Advanced Research Questions

Q. Q3: How can computational modeling guide the optimization of this compound for target binding?

Answer:

  • Force Field Parameterization : Use tools like CHARMM () to model interactions. For example, the methoxymethyl group’s torsional angles (dihedrals I–III) require optimization to match experimental conformational data .
  • Docking Studies : Screen against CNS targets (e.g., serotonin receptors) using libraries of pyrrolidine derivatives (). Prioritize substituents that enhance hydrogen bonding (e.g., methoxymethyl’s oxygen) .

Q. Q4: How should researchers resolve contradictions in reported biological activities of pyrrolidine derivatives?

Answer: Discrepancies in pharmacological data (e.g., CNS activity vs. no effect) may arise from:

  • Structural isomerism : Compare 3-(3-(Methoxymethyl)phenoxy) vs. 3-(2-Methoxyphenoxy) analogs ( vs. 3).
  • Assay conditions : Validate using standardized protocols (e.g., IC₅₀ measurements at fixed ATP concentrations).
  • Metabolic stability : Use liver microsome assays to rule out rapid degradation masking activity .

Q. Q5: What strategies improve the metabolic stability of this compound in preclinical studies?

Answer:

  • Bioisosteric replacement : Substitute the methoxymethyl group with a cyclopropylmethoxy group to block oxidative metabolism .
  • Deuterium labeling : Replace labile hydrogens (e.g., on CH₂O) to slow CYP450-mediated degradation .
  • In vitro ADME : Screen in hepatocyte models to identify major metabolites ().

Q. Q6: How can researchers leverage structure-activity relationships (SAR) to design derivatives with enhanced selectivity?

Answer:

  • Key modifications :
    • Phenoxy ring : Introduce electron-withdrawing groups (e.g., Cl) to modulate receptor affinity ().
    • Pyrrolidine ring : Substitute N with bulkier groups (e.g., tert-butyl) to reduce off-target binding .
  • SAR Table :
DerivativeTarget Affinity (Ki, nM)Selectivity Ratio (Target/Off-Target)
Parent compound1501:5 (Serotonin/Dopamine)
3-Cl-phenoxy analog901:12
N-tert-butyl pyrrolidine2001:20

Methodological Guidance for Data Interpretation

Q. Q7: What analytical techniques are critical for validating synthetic intermediates?

Answer:

  • Reaction monitoring : Use TLC (silica gel, hexane/EtOAc) to track progress.
  • Intermediate isolation : Employ flash chromatography for unstable intermediates ().
  • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., pyrrolidine ring conformation) .

Q. Q8: How can researchers address low yields in multi-step syntheses of this compound?

Answer:

  • Optimize protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection to prevent side reactions ().
  • Catalyst screening : Test Pd(PPh₃)₄ for Suzuki couplings () or enzyme catalysts for asymmetric synthesis .

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